molecular formula C11H23NO4 B12666755 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 69978-46-7

13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Cat. No.: B12666755
CAS No.: 69978-46-7
M. Wt: 233.30 g/mol
InChI Key: ZZTUQRGZHCSJDO-UHFFFAOYSA-N
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Description

13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C11H23NO4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear polyetheramines. One common method includes the reaction of a linear polyetheramine with a methylating agent under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an organic solvent such as hexane, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, forming a stable ring complex. This complexation can alter the chemical and physical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states .

Molecular Targets and Pathways: The primary molecular targets are metal ions, and the pathways involved include coordination chemistry and ion transport mechanisms .

Comparison with Similar Compounds

Uniqueness: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to the presence of the methyl group at the 13th position, which can influence its reactivity and complexation behavior. This structural modification can enhance its ability to form stable complexes with specific metal ions, making it valuable in targeted applications .

Properties

CAS No.

69978-46-7

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C11H23NO4/c1-12-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2-11H2,1H3

InChI Key

ZZTUQRGZHCSJDO-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCCOCCOCCOCC1

Origin of Product

United States

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